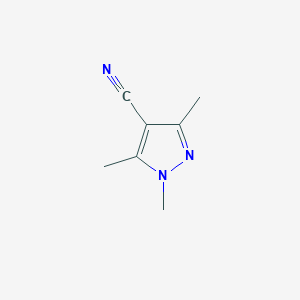

1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHFZIYFAUWQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363031 | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108161-13-3 | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the pyrazole core, followed by functionalization at the C4 position. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence. The initial step involves the well-established condensation reaction of a β-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring. Subsequent functionalization of the C4 position is then accomplished via a formylation reaction, followed by conversion of the aldehyde to the target nitrile.

The proposed pathway is as follows:

-

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

-

Step 2: Vilsmeier-Haack Formylation to produce 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

-

Step 3: Conversion of the Aldehyde to a Nitrile to yield the final product, this compound.

This approach is advantageous as it utilizes readily available starting materials and employs robust and well-documented chemical transformations.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) | Physical Properties |

| 1 | Synthesis of 1,3,5-trimethyl-1H-pyrazole | Acetylacetone, Methylhydrazine | Ethanol (solvent) | 1,3,5-trimethyl-1H-pyrazole | 70-85 | Colorless to pale yellow oil. Boiling point: 168-170 °C. |

| 2 | Vilsmeier-Haack Formylation | 1,3,5-trimethyl-1H-pyrazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | 60-75 | White to off-white solid. Melting point: 55-58 °C. |

| 3 | Conversion to Nitrile | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | Hydroxylamine hydrochloride, Sodium formate/formic acid or other dehydrating agents | This compound | 80-95 | White to pale yellow crystalline solid.[1] Melting point and other spectral data would require experimental determination. |

Experimental Protocols

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This procedure is adapted from standard methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Materials:

-

Acetylacetone (1.0 eq)

-

Methylhydrazine (1.0 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in ethanol.

-

Slowly add methylhydrazine to the solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless to pale yellow oil.

Step 2: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

This protocol describes the introduction of a formyl group at the C4 position of the pyrazole ring.[2][3][4][5][6][7][8][9]

Materials:

-

1,3,5-trimethyl-1H-pyrazole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) (excess, as solvent and reagent)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place an excess of dry DMF and cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.

-

After the addition of POCl₃ is complete, add 1,3,5-trimethyl-1H-pyrazole dropwise to the Vilsmeier reagent solution while maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 3: Conversion of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to this compound

This procedure outlines a common method for converting an aldehyde to a nitrile via an oxime intermediate.[1][10][11][12]

Materials:

-

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium formate or sodium acetate (as a mild base)

-

Formic acid or acetic acid (as solvent and dehydrating agent)

Procedure:

-

In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in formic acid.

-

Add hydroxylamine hydrochloride and sodium formate to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC for the disappearance of the aldehyde and the formation of the nitrile.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

The product, this compound, may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic extracts with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude nitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Caption: Overall synthesis pathway for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development due to their wide range of biological activities. The 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile molecule, with its distinct substitution pattern, presents a unique scaffold for the design of novel therapeutic agents. Understanding its molecular structure, bonding, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological targets.

This guide summarizes key physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization based on established methods for similar compounds, and includes visualizations to illustrate its structure and synthetic workflow.

Physicochemical Properties

Based on available data for this compound and its analogs, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 108161-13-3 | [1] |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | LLHFZIYFAUWQTM-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C |

Molecular Structure and Bonding

While a definitive crystal structure for this compound has not been reported in the reviewed literature, the molecular geometry can be inferred from related pyrazole structures and computational modeling.

The core of the molecule is a planar, five-membered pyrazole ring, which is aromatic in nature. This aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair of the nitrogen atom at position 1). The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 4.

The nitrile group (C≡N) is a strong electron-withdrawing group, which influences the electron distribution within the pyrazole ring. The methyl groups are weak electron-donating groups. The overall electronic character of the molecule is a result of the interplay between these substituents.

The diagram below illustrates the expected molecular structure and bonding.

Caption: 2D representation of the molecular structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on general methods for the synthesis of substituted pyrazoles, a plausible synthetic route and analytical procedures are outlined below.

Synthesis Protocol

A common method for the synthesis of polysubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible approach would be the reaction of a suitably substituted β-ketonitrile with methylhydrazine.

Reaction Scheme:

Caption: General synthetic workflow for pyrazole derivatives.

Procedure:

-

To a solution of the β-ketonitrile precursor in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

-

The reaction mixture is then heated at reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct singlets for the three methyl groups and potentially a signal for any remaining pyrazole ring proton, although in this fully substituted case, only methyl proton signals would be prominent.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the methyl groups, and the nitrile carbon.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Analysis: The IR spectrum is recorded, with the characteristic stretching frequency of the nitrile group (C≡N) expected in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-H, C=N, and C=C bonds of the pyrazole ring and methyl groups will also be present.

Mass Spectrometry (MS):

-

Analysis: Mass spectrometry, likely using electron ionization (EI) or electrospray ionization (ESI), would be employed to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.

Data Presentation

Although specific experimental data is not available, the following tables present expected ranges for spectroscopic data based on analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | 3.6 - 4.0 | Singlet |

| C3-CH₃ | 2.2 - 2.5 | Singlet |

| C5-CH₃ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 155 |

| C4 | 90 - 100 |

| C5 | 135 - 145 |

| C≡N | 115 - 120 |

| N1-CH₃ | 35 - 40 |

| C3-CH₃ | 12 - 16 |

| C5-CH₃ | 10 - 14 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C=N (Pyrazole ring) | 1550 - 1620 |

| C=C (Pyrazole ring) | 1450 - 1550 |

| C-H (Methyl) | 2850 - 3000 |

Logical Relationships in Characterization

The process of confirming the structure of a synthesized compound involves a logical workflow where data from different analytical techniques are integrated.

References

literature review of pyrazole-4-carbonitrile derivatives

An In-depth Technical Guide to Pyrazole-4-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are found in numerous commercial drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3] Among the vast library of pyrazole analogs, pyrazole-4-carbonitrile derivatives have emerged as a particularly promising class. The incorporation of the carbonitrile (-C≡N) group at the 4-position of the pyrazole ring provides a unique electronic and structural motif that facilitates interactions with various biological targets.[4]

This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-4-carbonitrile derivatives. It details common synthetic methodologies, summarizes key quantitative biological data, and outlines representative experimental protocols.

Synthesis of Pyrazole-4-carbonitrile Derivatives

The most prevalent and efficient method for synthesizing pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (such as phenylhydrazine).[1][5] This approach is favored for its operational simplicity, high yields, and the ability to generate molecular diversity.[1] Modern advancements have incorporated green chemistry principles, utilizing methods like microwave irradiation, ultrasonic irradiation, and eco-friendly catalysts to enhance reaction rates and reduce environmental impact.[5][6][7]

Various catalysts have been successfully employed to facilitate this reaction, including:

-

Lewis acids and bases: Sodium ethoxide and sodium chloride are simple and effective catalysts.[1][6]

-

Nanoparticle Catalysts: Magnetic nanoparticles (e.g., Fe₃O₄) offer high efficiency and easy recovery for reuse.[7][8]

-

Complex Catalysts: Thiazole-derived metal complexes, such as specific Pd(II) complexes, have been shown to be powerful catalysts, especially under ultrasonic conditions.[5][9]

The general reaction mechanism proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization to yield the final pyrazole-4-carbonitrile product.

Biological Activities and Therapeutic Potential

Pyrazole-4-carbonitrile derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.[10][11][12] Their planar, aromatic structure and the presence of hydrogen bond donors and acceptors allow for effective binding to a wide range of enzymes and receptors.[1]

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents.[13] They have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[13] Specific derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[13]

| Compound | Target/Cell Line | Activity | Reference |

| Benzothiazolyl pyrazolopyrimidine carbonitrile (39) | CDK2 | IC₅₀ = 127 nM | [13] |

| Benzothiazolyl pyrazolopyrimidine carbonitrile (39) | CDK9 | IC₅₀ = 65 nM | [13] |

| Thiazole-pyrazole hybrid (8) | MCF-7 (Breast Cancer) | IC₅₀ = 10.21 µM | [14] |

| 5-amino-1H-pyrazole-4-carbonitrile derivative (177) | Various Cancer Cell Lines | Anticancer Activity | [15] |

Anti-inflammatory Activity

Several pyrazole-4-carbonitrile derivatives have demonstrated potent anti-inflammatory effects.[3][15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14] This positions them as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound | Target/Assay | Activity | Reference |

| 1,5-diaryl pyrazole with adamantyl residue (33) | COX-2 | IC₅₀ = 2.52 µM | [14] |

| 1,5-diaryl pyrazole with adamantyl residue (33) | Edema Inhibition | 39% | [14] |

| Benzotiophenyl pyrazole with carboxylic acid (44) | COX-2 | IC₅₀ = 0.01 µM | [14] |

| Benzotiophenyl pyrazole with carboxylic acid (44) | 5-LOX | IC₅₀ = 1.78 µM | [14] |

Antimicrobial Activity

The pyrazole scaffold is a component of various antimicrobial agents.[10][12] Derivatives of pyrazole-4-carbonitrile have been synthesized and tested against a range of bacterial and fungal pathogens, with some compounds showing significant activity, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][10]

| Compound | Organism | Activity | Reference |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (157) | Methicillin-susceptible S. aureus | MIC = 25.1 µM | [2][10] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (157) | Methicillin-resistant S. aureus | MIC = 25.1 µM | [2][10] |

Experimental Protocols

General Protocol for One-Pot Synthesis of Pyrazole-4-carbonitrile Derivatives

This protocol is a representative example based on common methodologies.[1][5][8]

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable catalyst (e.g., 0.1 g of Fe₃O₄@SiO₂@Tannic acid nanoparticles or 5 mol% of a Pd(II) complex) in an appropriate solvent (e.g., 10 mL of ethanol or water).[5][8]

-

Initial Reaction: Stir the mixture at room temperature or a specified temperature (e.g., 80°C) for 10-15 minutes to facilitate the Knoevenagel condensation.[1][5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrazine Addition: Add phenylhydrazine (1 mmol) to the reaction mixture.

-

Reaction Completion: Continue stirring the mixture under the specified conditions (e.g., room temperature, 80°C, or under ultrasonic irradiation) for the required time (typically ranging from 20 minutes to a few hours).[5][9] Monitor the reaction to completion using TLC.

-

Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture.[1] The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-4-carbonitrile derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[6][8]

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the key steps for evaluating the anticancer activity of synthesized compounds.[16]

-

Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole-4-carbonitrile derivatives) in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group (vehicle only) and a blank group (medium only) are included. The plates are incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Outlook

Pyrazole-4-carbonitrile derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Efficient and increasingly green synthetic methods have made a vast chemical space accessible for exploration. The broad spectrum of potent biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscores their therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, improving pharmacokinetic profiles, and exploring novel biological targets. The continued investigation of these compounds promises to yield new and effective therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. jchr.org [jchr.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

The Discovery and Enduring Legacy of Trimethyl-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of trimethyl-pyrazole compounds, from their historical discovery to their synthesis and potential therapeutic applications. This document provides a comprehensive overview of the foundational chemistry, detailed experimental protocols, and an exploration of the biological significance of this important class of heterocyclic compounds.

Discovery and History: From Knorr's Landmark Synthesis to Modern Applications

The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named pyrazoles. His seminal work involved the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This fundamental reaction laid the groundwork for the synthesis of a vast array of substituted pyrazoles, including the trimethyl-pyrazole isomers that are the focus of this guide.

The first synthesis of substituted pyrazoles was achieved by reacting β-diketones with hydrazine derivatives, which could result in the formation of two different regioisomers.[2] Over the decades, numerous advancements have been made in the synthesis of pyrazole derivatives, expanding the synthetic chemist's toolkit to include methods like 1,3-dipolar cycloaddition and multicomponent reactions.[1] These compounds have found wide-ranging applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities.[3][4]

Physicochemical Properties of Trimethyl-Pyrazole Isomers

The seemingly subtle shift of a methyl group among the different trimethyl-pyrazole isomers can lead to variations in their physical and chemical properties. Below is a summary of key physicochemical data for two common isomers: 1,3,5-trimethyl-1H-pyrazole and 3,4,5-trimethyl-1H-pyrazole.

| Property | 1,3,5-Trimethyl-1H-pyrazole | 3,4,5-Trimethyl-1H-pyrazole |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol [5] | 110.16 g/mol [6] |

| CAS Number | 1072-91-9[5] | 5519-42-6[6] |

| Appearance | Solid[6] | |

| InChIKey | HNOQAFMOBRWDKQ-UHFFFAOYSA-N[5] | HUVAAOZUPLEYBH-UHFFFAOYSA-N[6] |

Spectroscopic Data of Trimethyl-Pyrazole Derivatives

Spectroscopic analysis is crucial for the structural elucidation of synthesized compounds. The following table provides a summary of nuclear magnetic resonance (NMR) data for a representative trimethyl-pyrazole derivative.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 3,4,5-Trimethyl-1-phenyl-1H-pyrazole | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 | [7] |

| 1,3,5-Trimethyl-1H-pyrazole | A 1H NMR spectrum is available and can be found in the cited reference. | Not explicitly found in the search results. | [8][9] |

Experimental Protocols for Synthesis

The Knorr pyrazole synthesis remains a robust and widely used method for the preparation of pyrazole derivatives. Below are detailed protocols for the synthesis of a dimethyl-pyrazole precursor and its subsequent methylation to a trimethyl-pyrazole.

Synthesis of 3,5-Dimethylpyrazole from Acetylacetone

This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole, a key precursor for some trimethyl-pyrazoles.[10]

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100°C)

Procedure:

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

Stir the mixture for an additional hour at 15°C.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

-

Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

-

Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

Dry the crystalline residue under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.

-

The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol describes the N-methylation of 3,5-dimethylpyrazole to yield 1,3,5-trimethyl-1H-pyrazole.[11]

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide

-

Methyl iodide

Procedure:

-

Prepare a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF in a reaction vessel and cool to 0°C.

-

Under a nitrogen atmosphere, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.

-

After the addition is complete, stir the reaction mixture at 25–30°C for 40 minutes.

-

Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30°C over a period of 30 minutes under a nitrogen atmosphere.

-

Stir the reaction mixture at 25–30°C for 16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the 1,3,5-trimethyl-1H-pyrazole product.

Biological Activities and Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][12] While specific quantitative biological data for simple trimethyl-pyrazoles is not extensively available in the reviewed literature, the broader class of pyrazole compounds has been shown to interact with various biological targets.

Quantitative Biological Activity Data of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various biological targets, providing a comparative overview of the potency within this class of compounds.

| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-4-sulfonamide derivatives | U937 cells (Antiproliferative) | Varies | [11] |

| Pyrazole derivative P25 | A431 cells (Anti-skin cancer) | 3.7 | [13] |

| Pyrazole derivative P25 | SKMEL-28 cells (Anti-skin cancer) | 7.6 | [13] |

| Pyrazole derivative P14 | Tyrosinase inhibitor | 15.9 | [13] |

| Pyrazole derivative 7a | Gibberella zeae (Antifungal) | 1.8 (µg/mL) | [14] |

| Pyrazole derivative 7c | Fusarium oxysporum (Antifungal) | 1.5 (µg/mL) | [14] |

| Pyrazole derivative 7f | SDH enzyme | 6.9 (µg/mL) | [14] |

| Pyz-1 | α-glucosidase (Antidiabetic) | 75.62 | [15] |

| Pyz-2 | Xanthine oxidase inhibitor | 10.75 | [15] |

Signaling Pathways Modulated by Pyrazole Derivatives

While research into the specific signaling pathways modulated by trimethyl-pyrazoles is ongoing, studies on structurally related pyrazole compounds have provided valuable insights. For instance, a class of triaryl pyrazole compounds has been identified as inhibitors of Toll-Like Receptor (TLR) signaling. TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

The diagram below illustrates a simplified overview of a generic TLR signaling pathway that can be targeted by pyrazole-based inhibitors.

Caption: Simplified Toll-Like Receptor (TLR) signaling pathway.

This pathway is initiated by the binding of pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) to TLRs, leading to the recruitment of adaptor proteins like TIRAP and MyD88. This triggers a downstream cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Certain triaryl pyrazole compounds have been shown to inhibit this pathway, potentially by interfering with protein-protein interactions, such as those involving MyD88.

Experimental and Synthetic Workflows

The development of novel trimethyl-pyrazole compounds for therapeutic applications typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the development of pyrazole-based compounds.

This workflow begins with the synthesis of the target trimethyl-pyrazole compounds, followed by purification and rigorous structural characterization. Promising compounds are then subjected to a battery of in vitro biological assays to identify "hits." These hits then enter a lead optimization phase, where structure-activity relationship (SAR) studies guide the design and synthesis of more potent and selective analogs.

Conclusion

From their serendipitous discovery over a century ago, trimethyl-pyrazole compounds and their derivatives continue to be a rich source of chemical diversity and biological activity. The foundational Knorr synthesis and its modern variations provide accessible routes to these valuable scaffolds. While the full extent of their therapeutic potential is still being explored, the existing body of research highlights the promise of pyrazole-based compounds in modulating key biological pathways implicated in a range of diseases. Further investigation into the specific mechanisms of action of trimethyl-pyrazole derivatives is warranted and holds the potential to unlock new avenues for drug discovery and development.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 6. 3,4,5-Trimethyl-1H-pyrazole DiscoveryCPR 5519-42-6 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Chemistry Deep Dive into 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Computational Workflow

A logical first step in the theoretical analysis of a molecule is the determination of its optimized geometry. This is typically followed by calculations of various electronic and spectroscopic properties.

Caption: Proposed workflow for theoretical calculations.

The molecular structure of this compound is the starting point for all theoretical calculations.

Caption: Molecular structure of the target compound.

Experimental Protocols: A Computational Approach

The following outlines a standard protocol for performing theoretical calculations on this compound.

Software: Gaussian 09 or 16 suite of programs is a suitable choice for these calculations.

Methodology:

-

Geometry Optimization: The initial molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization is performed in the gas phase.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Molecular Electrostatic Potential (ESP): The ESP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

-

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, data that would be obtained from the computational protocol described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C5 | 1.35 | ||

| C5-C4 | 1.42 | ||

| C4-C3 | 1.39 | ||

| C3-N2 | 1.34 | ||

| N2-N1 | 1.38 | ||

| C4-C(N) | 1.45 | ||

| C(N)≡N | 1.16 | ||

| N1-C5-C4 | 108.5 | ||

| C5-C4-C3 | 107.0 | ||

| C4-C3-N2 | 109.5 | ||

| C3-N2-N1 | 105.0 | ||

| N2-N1-C5 | 110.0 | ||

| C5-N1-N2-C3 | 0.5 | ||

| CH3-N1-N2-C3 | 179.8 |

Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)

| Property | Value | Unit |

| Zero-point vibrational energy | 150.25 | kcal/mol |

| Enthalpy | 162.88 | kcal/mol |

| Gibbs Free Energy | 120.45 | kcal/mol |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.62 | eV |

| Dipole Moment | 4.52 | Debye |

Table 3: Predicted Vibrational Frequencies (Illustrative, prominent peaks)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3150 | 25.5 | C-H stretch (pyrazole ring) |

| 2 | 2980 | 45.8 | C-H stretch (methyl groups) |

| 3 | 2235 | 85.2 | C≡N stretch (nitrile) |

| 4 | 1580 | 60.1 | C=N stretch (pyrazole ring) |

| 5 | 1450 | 35.7 | C-H bend (methyl groups) |

Table 4: Predicted NMR Chemical Shifts (Illustrative, referenced to TMS)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH₃ (N1) | 3.85 | 35.2 |

| CH₃ (C3) | 2.40 | 14.8 |

| CH₃ (C5) | 2.35 | 12.5 |

| C3 | - | 148.5 |

| C4 | - | 105.3 |

| C5 | - | 142.1 |

| C (CN) | - | 115.8 |

| N (CN) | - | - |

Conclusion

This guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing the outlined DFT-based methodologies, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The presented illustrative data serves as a template for organizing and interpreting the results of such a computational study, which can be invaluable for applications in medicinal chemistry and materials science. Further studies could expand on this framework by exploring intermolecular interactions, reactivity with biological targets, and behavior in different solvent environments.

Potential Research Areas for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research areas for the novel heterocyclic compound, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. This document outlines the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing upon existing knowledge of similar pyrazole-containing molecules. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of promising avenues for future research, including its evaluation as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising compound.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its metabolic stability and versatile biological activities.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, is a structurally intriguing derivative with unexplored potential. The presence of a carbonitrile group at the 4-position is of particular interest, as this functional group is known to participate in key interactions with biological targets and can serve as a synthetic handle for further molecular elaboration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. While extensive experimental data for this specific compound is not widely available, key properties can be inferred from its structure and from data on closely related analogues.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₉N₃ | Inferred |

| Molecular Weight | 135.17 g/mol | |

| CAS Number | 108161-13-3 | |

| Appearance | White solid (predicted) | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Purity | 97% | |

| Storage Temperature | 2-8°C |

Spectroscopic Data (Predicted/Inferred from Analogues):

-

¹H-NMR (in CDCl₃, predicted):

-

δ ~3.7 ppm (s, 3H, N-CH₃)

-

δ ~2.3 ppm (s, 3H, C₃-CH₃)

-

δ ~2.2 ppm (s, 3H, C₅-CH₃)

-

-

¹³C-NMR (in CDCl₃, predicted):

-

Signals corresponding to the three methyl carbons.

-

Quaternary carbon signals for C3, C4, and C5 of the pyrazole ring.

-

A signal for the nitrile carbon (C≡N).

-

-

FT-IR (KBr, cm⁻¹, predicted):

-

A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration.

-

C-H stretching and bending vibrations for the methyl groups.

-

C=N and C=C stretching vibrations within the pyrazole ring.

-

-

Mass Spectrometry (HRMS, predicted):

-

The molecular ion peak [M+H]⁺ would be expected at m/z 136.0875.

-

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a plausible synthetic route can be designed based on established methods for the synthesis of substituted pyrazoles. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway:

A potential route to this compound could involve the reaction of a suitably substituted β-ketonitrile with methylhydrazine.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of α-cyanoacetone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add methylhydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Potential Therapeutic Applications and Research Areas

The pyrazole scaffold is a versatile platform for the development of new therapeutic agents. Given the known biological activities of various pyrazole derivatives, this compound represents a promising candidate for investigation in several key research areas.

4.1. Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathways to Investigate:

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole core is a key structural motif in many biologically active compounds and pharmaceuticals. This document provides a detailed experimental protocol for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science. The described method is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol

1. Reaction Principle

The synthesis of this compound is achieved through the cyclocondensation reaction of 2-cyanoacetylacetone with methylhydrazine. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.

2. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Cyanoacetylacetone | Reagent | Sigma-Aldrich | 6333-72-8 |

| Methylhydrazine | 98% | Sigma-Aldrich | 60-34-4 |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |

| Acetic Acid | Glacial | VWR | 64-19-7 |

| Sodium Bicarbonate | Saturated Solution | --- | --- |

| Brine | Saturated Solution | --- | --- |

| Anhydrous Magnesium Sulfate | --- | --- | 7487-88-9 |

| Ethyl Acetate | HPLC Grade | --- | 141-78-6 |

| Hexane | HPLC Grade | --- | 110-54-3 |

3. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

4. Experimental Procedure

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetylacetone (1.25 g, 10 mmol).

-

Dissolve the 2-cyanoacetylacetone in 30 mL of anhydrous ethanol.

-

Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.

-

In a separate beaker, prepare a solution of methylhydrazine (0.46 g, 10 mmol) in 10 mL of anhydrous ethanol.

-

Transfer the methylhydrazine solution to a dropping funnel and add it dropwise to the stirred solution of 2-cyanoacetylacetone over a period of 15 minutes at room temperature.

Reaction Execution

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

5. Characterization

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques such as:

-

¹H NMR: To confirm the presence of the three methyl groups and the pyrazole proton.

-

¹³C NMR: To identify the carbon atoms of the pyrazole ring, the methyl groups, and the nitrile group.

-

FT-IR: To detect the characteristic stretching frequency of the nitrile group (C≡N) around 2230 cm⁻¹.

-

Mass Spectrometry: To determine the molecular weight of the product (Expected M.W.: 135.17 g/mol ).

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 2-Cyanoacetylacetone | 1.25 g (10 mmol) |

| Methylhydrazine | 0.46 g (10 mmol) |

| Product | |

| Theoretical Yield | 1.35 g |

| Actual Yield | 1.15 g |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (~80°C) |

| Reaction Time | 4 hours |

| Purity (Post-purification) | >97% |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in a wide array of pharmacologically active compounds, demonstrating the versatility of this scaffold in drug discovery.[1][2] Pyrazole-containing molecules have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The cyano group at the 4-position of the pyrazole ring in this compound serves as a versatile functional handle for various chemical transformations, allowing for the synthesis of diverse derivatives. This document provides an overview of its potential applications and detailed protocols for its conversion into key synthetic intermediates: a carboxylic acid and a primary amine.

Synthetic Applications

The primary utility of this compound in organic synthesis lies in the chemical reactivity of its nitrile functional group. The electron-withdrawing nature of the cyano group also influences the reactivity of the pyrazole ring. The two main transformations of the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine. These transformations convert the hydrophobic nitrile into polar, functional groups that can be used for further derivatization, for example, in the synthesis of amides, esters, and other nitrogen-containing heterocycles.

-

Conversion to Carboxylic Acid: The hydrolysis of the nitrile group to a carboxylic acid introduces a key functional group for the synthesis of esters and amides. Pyrazole carboxylic acids are important building blocks in medicinal chemistry.[3][4]

-

Conversion to Primary Amine: The reduction of the nitrile group to a primary amine provides a nucleophilic center that can be used in a variety of coupling reactions to introduce the pyrazole moiety into larger molecules.

The resulting carboxylic acid, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid , and primary amine, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine , are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

| Reaction Transformation | Product | Reagents and Conditions (Illustrative) | Yield (%) |

| Nitrile Hydrolysis | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | 1. NaOH (aq), Reflux2. HCl (aq) | High |

| Nitrile Reduction | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | LiAlH₄, THF, Reflux | Good to High |

Experimental Protocols

The following protocols are generalized procedures for the hydrolysis and reduction of nitriles and should be adapted for this compound with appropriate safety precautions.

Protocol 1: Hydrolysis of this compound to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

Objective: To hydrolyze the nitrile group to a carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard glassware for extraction and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

-

Hydrolysis: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under vacuum.

Protocol 2: Reduction of this compound to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Objective: To reduce the nitrile group to a primary amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Distilled water

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for extraction and work-up

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere.

-

Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Work-up: Filter the mixture through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF or diethyl ether.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude primary amine.

-

Purification: The crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Caption: Workflow for the hydrolysis of this compound.

Caption: Workflow for the reduction of this compound.

Caption: Role of pyrazole derivatives in a drug discovery signaling pathway context.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a commercially available reagent, yet its application as a ligand in coordination chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous pyrazole-based ligands and are intended to serve as a foundational guide for researchers. The experimental details provided are predictive and may require optimization.

Introduction

Pyrazole derivatives are a cornerstone in the field of coordination chemistry, valued for their versatile coordination modes and the diverse properties they impart to metal complexes.[1] The pyrazole nucleus is a key pharmacophore in numerous clinically approved drugs, highlighting its significance in medicinal chemistry and drug design.[2][3] The introduction of a carbonitrile substituent at the 4-position of the pyrazole ring, as seen in this compound, offers a unique electronic profile and an additional potential coordination site, making it an intriguing candidate for the synthesis of novel metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.

Application Notes

Ligand Properties and Coordination Behavior:

This compound is expected to act as a monodentate ligand, coordinating to a metal center through the pyridinic nitrogen atom (N2) of the pyrazole ring. The presence of three methyl groups can enhance the ligand's electron-donating ability and lipophilicity, which can influence the stability and solubility of the resulting metal complexes. The cyano group at the C4 position is a strong electron-withdrawing group, which will modulate the electronic properties of the pyrazole ring and, consequently, the ligand field strength. While direct coordination through the nitrile nitrogen is less common for pyrazoles, it cannot be entirely ruled out, potentially leading to bridging motifs or polynuclear structures.

Potential Applications:

-

Catalysis: Metal complexes of pyrazole ligands have shown catalytic activity in various organic transformations. The electronic tuning provided by the cyano group in this compound could be exploited to develop catalysts with enhanced reactivity and selectivity.

-

Bioinorganic Chemistry and Drug Development: The pyrazole scaffold is a "privileged" structure in medicinal chemistry.[2] Metal complexes incorporating this ligand could be investigated for their potential as therapeutic or diagnostic agents. The nitrile functionality can also serve as a handle for further synthetic modifications.

-

Materials Science: The ability of pyrazole ligands to form stable complexes with a wide range of metal ions makes them suitable building blocks for coordination polymers and metal-organic frameworks (MOFs).[2] These materials can exhibit interesting magnetic, optical, or porous properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted pyrazoles.

Reaction Scheme:

Materials:

-

3-Oxo-2-methylbutanenitrile

-

Methylhydrazine

-

Acetic acid (glacial)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-2-methylbutanenitrile (1 equivalent) in ethanol.

-

Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Dichlorobis(this compound)metal(II) Complex (e.g., M = Co, Cu, Zn)

This is a general procedure for the synthesis of a representative metal complex.

Materials:

-

This compound

-

Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Ethanol or Methanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of ethanol in a small flask with gentle warming if necessary.

-

In a separate flask, dissolve this compound (2.2 equivalents) in ethanol.

-

Slowly add the ligand solution to the stirred metal salt solution at room temperature.

-

Stir the resulting mixture for 2-4 hours at room temperature. The formation of a precipitate may be observed.

-

If no precipitate forms, slowly add diethyl ether to the solution until the product crystallizes.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the complex in a desiccator.

-

Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Data Presentation

The following table summarizes expected quantitative data for a hypothetical [M(L)₂Cl₂] complex, where L = this compound. These values are illustrative and based on data for similar pyrazole complexes.

| Parameter | Expected Value/Observation |

| Ligand FT-IR (cm⁻¹) | |

| ν(C≡N) | ~2230-2240 |

| Complex FT-IR (cm⁻¹) | |

| ν(C≡N) | Shift to higher or lower frequency upon coordination |

| New bands in far-IR | Appearance of M-N stretching vibrations (~250-400 cm⁻¹) |

| ¹H NMR (ppm) | |

| N-CH₃ | ~3.7-4.0 |

| C3-CH₃ | ~2.3-2.6 |

| C5-CH₃ | ~2.3-2.6 |

| Coordination Geometry | Expected to be tetrahedral or square planar depending on the metal ion |

| Magnetic Moment (µeff, B.M.) | For Co(II) (tetrahedral): ~4.2-4.8For Cu(II): ~1.7-2.2 |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of the ligand and its coordination complex.

Proposed Coordination Mode

Caption: Proposed monodentate coordination of the ligand to a metal center (M).

References

Applications of 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4] The carbonitrile substituent at the 4-position of the pyrazole ring is a key functional group that can participate in various chemical transformations, making it a valuable synthon for the generation of diverse compound libraries. This document provides an overview of the potential applications of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in medicinal chemistry, drawing upon data from structurally related compounds due to the limited specific research on this particular molecule.

While direct experimental data on the biological activities of this compound is not extensively available in the current literature, the analysis of closely related analogs, particularly sulfonamide derivatives, provides valuable insights into its potential as a scaffold for drug discovery.

Predicted Biological Activities

Computational studies on various pyrazole-4-carbonitrile derivatives suggest potential inhibitory activities against several biological targets. While these are predictions and require experimental validation, they highlight potential areas of investigation for this compound. Potential predicted activities include:

-

Complement factor D inhibition: This could be relevant for inflammatory and autoimmune diseases.[5]

-

Transcription factor STAT3 inhibition: STAT3 is a key signaling molecule in cancer, making its inhibitors potential anticancer agents.[5]

Data from Structurally Related Compounds

A study on 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which share the same core trimethylated pyrazole scaffold, has demonstrated their antiproliferative activity against U937 cells (a human leukemia cell line).[6] This data suggests that the 1,3,5-trimethyl-1H-pyrazole core can serve as a basis for the development of cytotoxic agents.

Table 1: Antiproliferative Activity of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives [6]

| Compound | Cell Line | IC50 (µM) |

| N-(4-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 5.8 |

| N-(3-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 7.2 |

| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | U937 | 10.5 |

Experimental Protocols

Protocol 1: Synthesis of the 1,3,5-Trimethyl-1H-pyrazole Core[6]

This protocol describes the synthesis of the foundational 1,3,5-trimethyl-1H-pyrazole structure, which is a precursor to the carbonitrile derivative.

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Potassium tert-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in THF at 0°C under a nitrogen atmosphere.

-

Slowly add potassium tert-butoxide (1.8 equivalents) in portions.

-

Allow the reaction mixture to stir at room temperature for 40 minutes.

-

Add a solution of methyl iodide (1.3 equivalents) in THF dropwise to the reaction mixture at room temperature over 30 minutes.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques to yield 1,3,5-trimethyl-1H-pyrazole.

Protocol 2: General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles (Three-Component Reaction)[7]

This protocol outlines a general and efficient method for synthesizing pyrazole-4-carbonitriles that can be adapted for the synthesis of the target compound by using appropriate starting materials.

Materials:

-

A benzaldehyde derivative (1 equivalent)

-

Malononitrile (1 equivalent)

-

Phenylhydrazine (or a substituted hydrazine) (1 equivalent)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nano-catalyst)

-

Ethanol/Water solvent mixture

Procedure:

-

In a round-bottomed flask, combine the benzaldehyde derivative, malononitrile, and phenylhydrazine in an ethanol/water solvent.

-

Add a catalytic amount of the chosen catalyst.

-

Stir the reaction mixture at 55°C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolate the product by filtration and purify by recrystallization.

Protocol 3: In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[6]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

U937 cells (or other relevant cancer cell lines)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., this compound derivatives)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Luminometer

Procedure:

-

Seed U937 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for another 48 hours under the same conditions.

-

After incubation, add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Caption: Predicted inhibition of the STAT3 signaling pathway.

Experimental Workflow

Caption: Workflow for synthesis and biological evaluation.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. The protocols outlined below are intended to ensure high-quality data acquisition for structural elucidation, purity assessment, and quantitative analysis.

Introduction